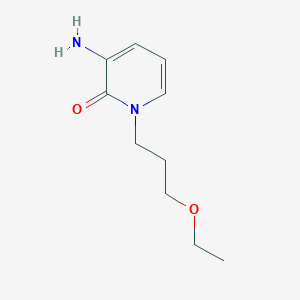

3-Amino-1-(3-ethoxypropyl)pyridin-2(1h)-one

Description

3-Amino-1-(3-ethoxypropyl)pyridin-2(1H)-one is a pyridinone derivative characterized by a 3-ethoxypropyl substituent at the N1 position and an amino group at the C3 position. Pyridinones are heterocyclic compounds with a ketone group in the pyridine ring, often studied for their biological activity, including enzyme inhibition and pharmaceutical applications .

Properties

Molecular Formula |

C10H16N2O2 |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

3-amino-1-(3-ethoxypropyl)pyridin-2-one |

InChI |

InChI=1S/C10H16N2O2/c1-2-14-8-4-7-12-6-3-5-9(11)10(12)13/h3,5-6H,2,4,7-8,11H2,1H3 |

InChI Key |

YVCPOPVKVUZANW-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCCN1C=CC=C(C1=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-ethoxypropyl)pyridin-2(1h)-one typically involves the reaction of 3-aminopyridine with 3-ethoxypropyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base like potassium carbonate is used to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-Amino-1-(3-ethoxypropyl)pyridin-2(1h)-one can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to improve the efficiency of the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-ethoxypropyl)pyridin-2(1h)-one can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The ethoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

3-Amino-1-(3-ethoxypropyl)pyridin-2(1h)-one has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-ethoxypropyl)pyridin-2(1h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the ethoxypropyl group can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-amino-1-(3-ethoxypropyl)pyridin-2(1H)-one can be contextualized by comparing it to related pyridinone derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Pyridinone Derivatives

* Molecular formula inferred from structural analogs: Likely C10H16N2O2 (3-ethoxypropyl chain: C3H7O, pyridinone core: C5H4N2O).

Key Observations:

Fluorinated analogs (e.g., CF3-substituted ) exhibit higher molecular weights and altered electronic properties, which could enhance binding to hydrophobic enzyme pockets.

Amino Group Positioning: The C3-amino group in the target compound distinguishes it from positional isomers like 5-amino derivatives (e.g., ). This difference could influence hydrogen-bonding interactions in enzyme inhibition, as seen in IDH-targeting pyridinones .

Synthetic Accessibility: Compounds with methylthio (e.g., ) or cyclopropyl groups (e.g., ) require specialized reagents, whereas ethoxypropyl derivatives may be synthesized via alkylation of pyridinone precursors under mild conditions, akin to methods for tetrahydropyrimidinium iodides .

Safety and Handling: While safety data for the target compound is unavailable, analogs like 1-(3-aminopropyl)pyridin-2(1H)-one have established safety protocols (e.g., GHS compliance ), suggesting similar handling precautions for ethoxypropyl derivatives.

Research Implications and Limitations

- Gaps in Data: Direct experimental data (e.g., synthesis yields, spectroscopic characterization) for 3-amino-1-(3-ethoxypropyl)pyridin-2(1H)-one are absent in the provided evidence. Further studies are needed to validate its physicochemical properties and bioactivity.

- Opportunities : The compound’s structural similarity to IDH inhibitors and fluorinated bioactive analogs positions it as a candidate for anticancer drug development.

Biological Activity

3-Amino-1-(3-ethoxypropyl)pyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H18N2O and features a pyridine ring with an amino group and an ethoxypropyl side chain. This structural configuration contributes to its unique chemical behavior and biological activity.

The biological activity of 3-Amino-1-(3-ethoxypropyl)pyridin-2(1H)-one can be attributed to several mechanisms:

- Enzyme Inhibition : The amino group may interact with enzymes, inhibiting their activity. This interaction can modulate various biological pathways.

- Receptor Modulation : The compound can bind to specific receptors, influencing cellular signaling pathways that are crucial for various physiological processes.

Biological Activities

Research indicates that compounds similar to 3-Amino-1-(3-ethoxypropyl)pyridin-2(1H)-one exhibit a range of biological activities:

- Antibacterial Activity : Similar pyridine derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation, making it a candidate for further investigation in oncology.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of compounds related to 3-Amino-1-(3-ethoxypropyl)pyridin-2(1H)-one:

| Compound Name | Structure | Similarity | Unique Features |

|---|---|---|---|

| 5-Amino-2-methylpyridine | C6H8N2 | High | Methyl substitution enhances lipophilicity |

| 4-Amino-pyridine | C5H6N2 | Moderate | Known for neuroprotective effects |

| 3-Amino-pyridine | C5H6N2 | Moderate | Exhibits antibacterial properties |

| 5-Aminopyrimidine | C4H6N4 | Low | Contains a pyrimidine ring instead of pyridine |

Uniqueness : The ethoxypropyl side chain in 3-Amino-1-(3-ethoxypropyl)pyridin-2(1H)-one enhances its solubility and bioavailability compared to simpler amino-pyridine derivatives, potentially influencing its interaction profile with biological targets.

Case Studies and Research Findings

Recent studies have highlighted the potential of 3-Amino-1-(3-ethoxypropyl)pyridin-2(1H)-one in various therapeutic contexts:

- Antibacterial Efficacy : In vitro studies demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.

- Anticancer Activity : Research has shown that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Mechanistic Studies : Molecular docking studies have elucidated the binding affinities of 3-Amino-1-(3-ethoxypropyl)pyridin-2(1H)-one to various enzymes and receptors, providing insights into its mechanism of action. These studies suggest that the compound may effectively inhibit specific targets involved in tumor growth and bacterial survival .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.